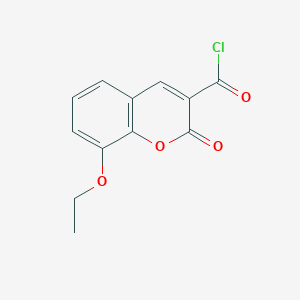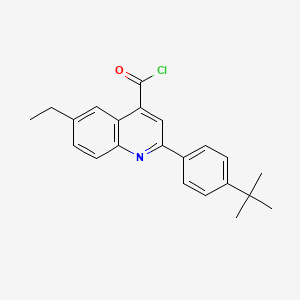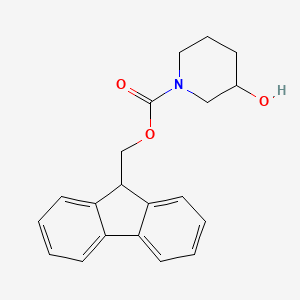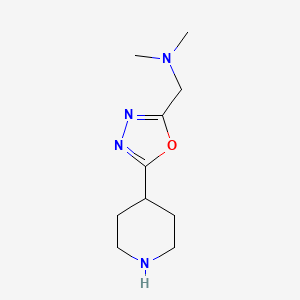![molecular formula C12H18N2O3 B1394034 2-[4-(Dimethylamino)butoxy]isonicotinic acid CAS No. 1287218-67-0](/img/structure/B1394034.png)
2-[4-(Dimethylamino)butoxy]isonicotinic acid
Übersicht
Beschreibung
“2-[4-(Dimethylamino)butoxy]isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of isonicotinic acid, the parent compound of “2-[4-(Dimethylamino)butoxy]isonicotinic acid”, has been investigated using Ab initio and density functional theory DFT/B3LYP levels of theory . The dipole moment, polarizability, and first static hyperpolarizability of the four stable conformers have been calculated .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
- Clarke et al. (1983) explored the synthesis and properties of compounds related to isonicotinic acid, highlighting the versatility of these compounds in chemical reactions (Clarke, Kasum, Prager, & War, 1983).
Luminescence and Coordination Networks
- Yuan and Liu (2005) discussed the use of isonicotinic acid in creating metal-organic coordination networks, emphasizing its application in fluorescence probing and potential use in the study of microsecond diffusion and dynamics of membranes (Yuan & Liu, 2005).
Synthesis of Medical Compounds
- Huo, Kosugi, and Yamamoto (2008) applied isonicotinic acid in the synthesis of FYX-051, a xanthine oxidoreductase inhibitor, demonstrating its role in pharmaceutical applications (Huo, Kosugi, & Yamamoto, 2008).
Schiff Base Compounds
- Yang (2007) synthesized Schiff base compounds using isonicotinic acid, underlining its potential in the creation of complex molecular structures (Yang, 2007).
Anti-Histaminic Properties
- Casy and Parulkar (1969) investigated the anti-histaminic properties of certain aminobutenes derived from isonicotinic acid, suggesting its relevance in the development of anti-allergy medications (Casy & Parulkar, 1969).
Hydrogen-Bonded Mixed-Valence Complexes
- Canzi et al. (2014) explored hydrogen-bonded mixed-valence complexes using isonicotinic acid, indicating its application in the study of electron transfer and spectroscopy (Canzi et al., 2014).
T-butoxycarbonylation of Amines
- Guibe-jampel and Wakselman (1971) used a derivative of isonicotinic acid in the t-butoxycarbonylation of amines, demonstrating a specific chemical application (Guibe-jampel & Wakselman, 1971).
Hemoglobin Oxygen Affinity
- Randad et al. (1991) investigated the effect of isonicotinic acid derivatives on hemoglobin's oxygen affinity, showing potential medical applications in the treatment of conditions related to oxygen supply (Randad, Mahran, Mehanna, & Abraham, 1991).
Eigenschaften
IUPAC Name |
2-[4-(dimethylamino)butoxy]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-14(2)7-3-4-8-17-11-9-10(12(15)16)5-6-13-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMOIRAODMTBLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCOC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Dimethylamino)butoxy]isonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393954.png)

![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one](/img/structure/B1393956.png)



![3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide](/img/structure/B1393965.png)

![6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1393968.png)


